

# The Discovery and Chemical Profile of CSN5i-3: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CSN5i-3

Cat. No.: B2789699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CSN5i-3** is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), a key metalloprotease involved in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). By targeting CSN5, **CSN5i-3** effectively blocks the neddylation of cullins, leading to the inactivation of a subset of CRLs and subsequent degradation of their substrate recognition modules. This mechanism disrupts cellular processes critical for cancer cell proliferation and survival, such as cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **CSN5i-3**, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.

## Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, are central to this system, targeting a vast array of proteins for degradation. The activity of CRLs is tightly controlled by a cycle of neddylation and deneddylation, where the attachment and removal of the ubiquitin-like protein NEDD8 from the cullin scaffold dictates the ligase's functional state.[\[1\]](#)

The COP9 signalosome (CSN) is the primary enzyme responsible for the deneddylation of CRLs, with its catalytic activity residing in the CSN5 subunit.<sup>[1]</sup> Inhibition of CSN5 represents a promising therapeutic strategy to modulate CRL activity and induce anti-tumor effects. **CSN5i-3** emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CSN5.<sup>[2]</sup>

## Discovery and Chemical Structure

**CSN5i-3** was developed through the optimization of a high-throughput screening hit.<sup>[3]</sup> Its chemical name is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide.<sup>[4]</sup>

Table 1: Chemical and Physical Properties of **CSN5i-3**

| Property          | Value                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>28</sub> H <sub>29</sub> F <sub>2</sub> N <sub>5</sub> O <sub>2</sub> | [4]       |
| Molecular Weight  | 505.57 g/mol                                                                 | [4]       |
| CAS Number        | 2375740-98-8                                                                 | [4]       |
| Purity            | ≥98% (HPLC)                                                                  | [4]       |
| Solubility        | Soluble to 100 mM in DMSO                                                    |           |
| Storage           | Store at -20°C                                                               | [4]       |

## Mechanism of Action

**CSN5i-3** is a potent and selective inhibitor of the CSN5 subunit of the COP9 signalosome.<sup>[4]</sup> It acts by trapping CRLs in a neddylated state, which paradoxically leads to the inactivation of a subset of these ligases. This occurs through the induced degradation of their substrate recognition modules (SRMs).<sup>[1][2]</sup> This targeted disruption of the CRL cycle has profound effects on cellular signaling pathways that are often dysregulated in cancer.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [The Discovery and Chemical Profile of CSN5i-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2789699#discovery-and-chemical-structure-of-csn5i-3]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)